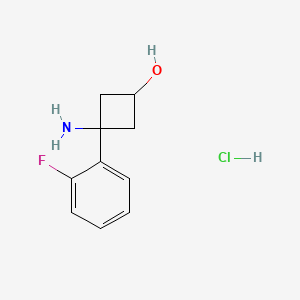
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene or another alkene under UV light or using a photoinitiator.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, a halogenated cyclobutane derivative can be reacted with ammonia or an amine under basic conditions.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and stereochemistry.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medically, this compound has potential as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in the areas of central nervous system disorders or as an anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1s,3s)-3-Amino-3-phenylcyclobutan-1-olhydrochloride: Similar structure but lacks the fluorine atom.
(1s,3s)-3-Amino-3-(4-fluorophenyl)cyclobutan-1-olhydrochloride: Similar structure with the fluorine atom in a different position.
(1s,3s)-3-Amino-3-(2-chlorophenyl)cyclobutan-1-olhydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.
属性
分子式 |
C10H13ClFNO |
|---|---|
分子量 |
217.67 g/mol |
IUPAC 名称 |
3-amino-3-(2-fluorophenyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10;/h1-4,7,13H,5-6,12H2;1H |
InChI 键 |
NOZQRYOLXSZOIX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=CC=CC=C2F)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)
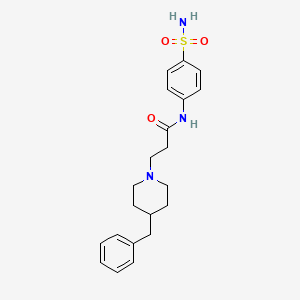
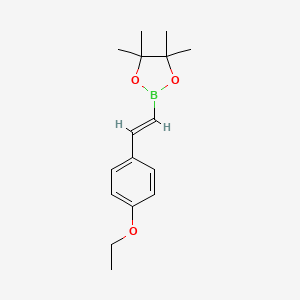
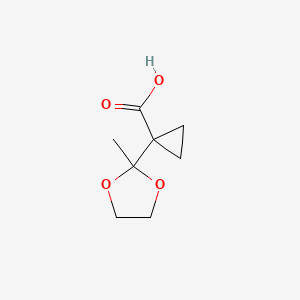
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
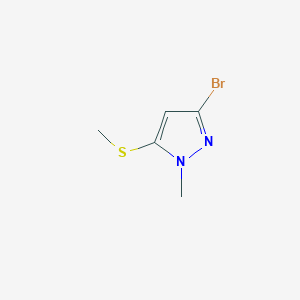
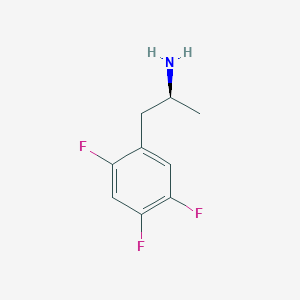
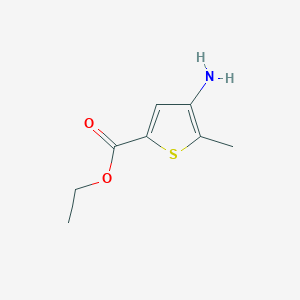
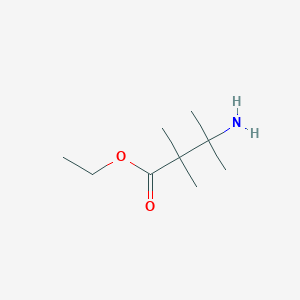

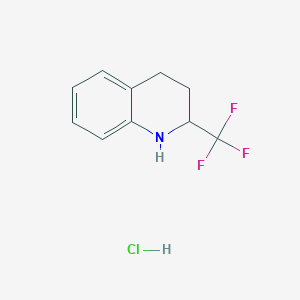

![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
